molecular formula C23H19F3N4O3 B611408 N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide CAS No. 1314891-22-9

N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide

Cat. No. B611408
M. Wt: 456.4252
InChI Key: QTCSXAUJBQZZSN-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

This compound was synthesized from 2-methyl-2-(2-phenyloxazol-4-yl)propan-1-amine and 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid as described in example 8 step 6 (15 g, yield 44%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.66 (t, J=1.5 Hz, 1H), 8.29-8.26 (m, 2H), 8.20-8.17 (dt, J=8.0 Hz, 1.2 Hz, 1H), 8.09-8.06 (m, 2H), 7.68-7.64 (t, J=7.9 Hz, 1H), 7.51 (s, 1H), 7.47-7.40 (m, 3H), 3.66 (d, J=5.6 Hz, 2H), 1.43 (s, 6H). MS (ESI) m/z: Calculated for C23H19F3N4O3: 456.14. found: 457.2 (M+H)+.

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[N:7]=[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:9][CH:10]=1)([CH3:5])[CH2:3][NH2:4].[F:17][C:18]([F:34])([F:33])[C:19]1[O:23][N:22]=[C:21]([C:24]2[CH:25]=[C:26]([CH:30]=[CH:31][CH:32]=2)[C:27](O)=[O:28])[N:20]=1>>[CH3:5][C:2]([C:6]1[N:7]=[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:9][CH:10]=1)([CH3:1])[CH2:3][NH:4][C:27](=[O:28])[C:26]1[CH:30]=[CH:31][CH:32]=[C:24]([C:21]2[N:20]=[C:19]([C:18]([F:34])([F:33])[F:17])[O:23][N:22]=2)[CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN)(C)C=1N=C(OC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NC(=NO1)C=1C=C(C(=O)O)C=CC1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(CNC(C1=CC(=CC=C1)C1=NOC(=N1)C(F)(F)F)=O)(C)C=1N=C(OC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.